N-(2-acetylphenyl)-3-chloropropanamide

Description

BenchChem offers high-quality N-(2-acetylphenyl)-3-chloropropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-acetylphenyl)-3-chloropropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-acetylphenyl)-3-chloropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c1-8(14)9-4-2-3-5-10(9)13-11(15)6-7-12/h2-5H,6-7H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLSPVDJKJTNPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589324 | |

| Record name | N-(2-Acetylphenyl)-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18014-78-3 | |

| Record name | N-(2-Acetylphenyl)-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-(2-acetylphenyl)-3-chloropropanamide from 2'-Aminoacetophenone

Abstract

This technical guide provides an in-depth, scientifically-grounded protocol for the synthesis of N-(2-acetylphenyl)-3-chloropropanamide, a valuable chemical intermediate. The synthesis is achieved via the N-acylation of 2'-aminoacetophenone with 3-chloropropionyl chloride. This document details the underlying reaction mechanism, a step-by-step experimental procedure, purification techniques, and methods for analytical characterization. Furthermore, it emphasizes the critical safety precautions required when handling the hazardous materials involved. Designed for researchers, chemists, and drug development professionals, this guide integrates field-proven insights with authoritative references to ensure a reproducible and reliable synthetic methodology.

Introduction: Strategic Importance of N-Acylated Phenylacetophenones

The synthesis of N-(2-acetylphenyl)-3-chloropropanamide represents a key transformation in organic chemistry, yielding a bifunctional molecule of significant interest. The product molecule contains a reactive alkyl chloride handle and an amide linkage, making it a versatile building block for the construction of more complex molecular architectures, particularly in the development of heterocyclic compounds and novel pharmaceutical agents.[1][2] The N-acylation of aromatic amines is a fundamental reaction, and mastering this process with functionalized substrates like 2'-aminoacetophenone is crucial for medicinal chemistry and materials science.[1]

This guide provides a comprehensive framework for this specific synthesis, moving beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring that researchers can not only replicate the procedure but also adapt it based on a solid understanding of its chemical principles.

Reaction Principle and Mechanism: Nucleophilic Acyl Substitution

The core transformation is the N-acylation of the primary aromatic amine, 2'-aminoacetophenone, with the acylating agent, 3-chloropropionyl chloride. This reaction proceeds via a classic nucleophilic acyl substitution mechanism.[1]

The key mechanistic steps are:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2'-aminoacetophenone acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 3-chloropropionyl chloride. This initial attack forms a transient tetrahedral intermediate.[1]

-

Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The carbonyl double bond is reformed, and the chloride ion is expelled as a stable leaving group.

-

Deprotonation: The reaction generates hydrogen chloride (HCl) as a byproduct. It is critical to neutralize this acid, as it will readily protonate the nitrogen of the starting amine, rendering it non-nucleophilic and halting the reaction.[1] This is accomplished by adding a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, which acts as an HCl scavenger, forming a stable ammonium salt.

Sources

An In-Depth Technical Guide to N-(2-acetylphenyl)-3-chloropropanamide: Structure, Properties, and Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-acetylphenyl)-3-chloropropanamide is a substituted aromatic amide with a molecular structure that presents significant interest for synthetic chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical identity, structural features, and, where available, its physicochemical properties. Drawing upon data for structurally related compounds, this document will explore its probable synthetic routes, expected reactivity, and potential applications as a versatile chemical intermediate. The guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and materials science.

Chemical Identity and Molecular Structure

N-(2-acetylphenyl)-3-chloropropanamide is unequivocally identified by the following key parameters:

| Identifier | Value | Source |

| CAS Number | 18014-78-3 | [1][2] |

| Molecular Formula | C₁₁H₁₂ClNO₂ | [1] |

| Molecular Weight | 225.67 g/mol | [1] |

| IUPAC Name | N-(2-acetylphenyl)-3-chloropropanamide | |

| SMILES | O=C(NC1=CC=CC=C1C(C)=O)CCCl | [1] |

Structural Elucidation

The molecular architecture of N-(2-acetylphenyl)-3-chloropropanamide comprises a central benzene ring substituted at the 1-position with an N-propanamide group and at the 2-position with an acetyl group. The propanamide side chain is further functionalized with a chlorine atom at the 3-position. This specific arrangement of functional groups—an amide linkage, a ketone, and an alkyl chloride—renders the molecule a trifunctional scaffold with distinct regions of varying reactivity.

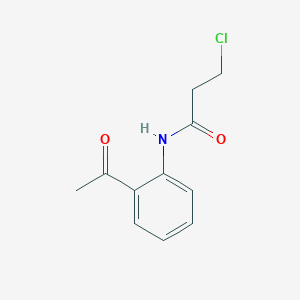

Figure 1: 2D Chemical Structure of N-(2-acetylphenyl)-3-chloropropanamide.

Physicochemical Properties

-

Appearance: Likely a solid at room temperature, possibly crystalline.

-

Solubility: Expected to have low solubility in water and higher solubility in organic solvents such as dichloromethane, chloroform, ethyl acetate, and alcohols.

-

Melting Point: By analogy to similar N-aryl propanamides and acetamides, a melting point in the range of 100-150°C could be expected. For instance, N-(3-acetylphenyl)-3-chloro-2,2-dimethylpropanamide has a reported melting point of 132-134°C.

-

Boiling Point: A high boiling point is expected due to its molecular weight and polar functional groups, though it may decompose upon heating at atmospheric pressure.

-

Stability: The compound is likely stable under standard laboratory conditions. However, the presence of the 3-chloropropanamide moiety suggests potential for slow hydrolysis in the presence of strong acids or bases, and the acetyl group may be susceptible to certain redox reactions.

Synthesis and Characterization

Proposed Synthetic Pathway

A plausible and commonly employed method for the synthesis of N-(2-acetylphenyl)-3-chloropropanamide would involve the acylation of 2-aminoacetophenone with 3-chloropropanoyl chloride. This is a standard nucleophilic acyl substitution reaction.

Figure 2: Proposed synthetic workflow for N-(2-acetylphenyl)-3-chloropropanamide.

Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve 2-aminoacetophenone (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents) or pyridine, to the solution and stir.

-

Acylation: Cool the mixture in an ice bath (0°C). Slowly add a solution of 3-chloropropanoyl chloride (1.05 equivalents) in the same solvent to the stirred mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, the following characteristic signals can be predicted based on its structure:

-

¹H NMR:

-

Aromatic protons would appear in the range of δ 7.0-8.5 ppm, with multiplicities determined by their coupling patterns.

-

The N-H proton of the amide would likely be a broad singlet, its chemical shift being solvent-dependent.

-

The methylene protons of the chloropropyl group would appear as two triplets: the CH₂ adjacent to the carbonyl at a downfield position compared to the CH₂ adjacent to the chlorine.

-

The methyl protons of the acetyl group would be a sharp singlet, typically around δ 2.5 ppm.

-

-

¹³C NMR:

-

Carbonyl carbons of the amide and ketone would resonate at the downfield end of the spectrum (δ 165-200 ppm).

-

Aromatic carbons would appear in the δ 110-150 ppm region.

-

The methylene carbons of the chloropropyl group and the methyl carbon of the acetyl group would be found in the aliphatic region of the spectrum.

-

-

IR Spectroscopy:

-

A characteristic N-H stretching vibration for the secondary amide would be observed around 3300 cm⁻¹.

-

Two distinct C=O stretching bands would be present: one for the amide carbonyl (around 1650-1680 cm⁻¹) and one for the ketone carbonyl (around 1680-1700 cm⁻¹).

-

C-Cl stretching vibrations would be found in the fingerprint region (below 800 cm⁻¹).

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be observed, along with a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, indicative of the presence of one chlorine atom.

-

Fragmentation patterns would likely involve cleavage at the amide bond and loss of the chloropropyl side chain.

-

Reactivity and Potential Applications

The trifunctional nature of N-(2-acetylphenyl)-3-chloropropanamide makes it a valuable intermediate in organic synthesis.

Figure 3: Key reactive sites and potential transformations of N-(2-acetylphenyl)-3-chloropropanamide.

Nucleophilic Substitution at the 3-Chloro Position

The primary reactive site for derivatization is the carbon bearing the chlorine atom, which is susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups, making it a useful building block for combinatorial chemistry and the synthesis of compound libraries for biological screening. The reactivity of related N-aryl chloroacetamides with various nucleophiles is well-documented.[3]

Potential in Drug Discovery

Derivatives of N-aryl amides and related structures have shown a broad range of biological activities. While no specific biological data for N-(2-acetylphenyl)-3-chloropropanamide has been found, its structural motifs are present in compounds with reported anti-inflammatory, analgesic, and other therapeutic properties. For instance, propanamide derivatives have been investigated as potent TRPV1 antagonists for pain management. The core structure could serve as a scaffold for the development of novel therapeutic agents.

Intermediate in Heterocyclic Synthesis

The presence of the ortho-acetyl group and the reactive chloropropanamide side chain suggests its potential as a precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions, depending on the reaction conditions and reagents used.

Safety and Handling

While a specific safety data sheet (SDS) for N-(2-acetylphenyl)-3-chloropropanamide is not widely available, general precautions for handling halogenated aromatic amides should be observed. Similar compounds are often classified as harmful if swallowed and may cause skin and eye irritation.

General Handling Precautions:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

N-(2-acetylphenyl)-3-chloropropanamide is a chemical compound with significant potential as a versatile intermediate in organic synthesis. Its trifunctional nature allows for diverse chemical transformations, making it an attractive starting material for the synthesis of novel compounds, particularly in the realm of drug discovery and materials science. Although detailed experimental data on its physicochemical properties and biological activity are currently limited in the public domain, this technical guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from structurally related molecules. Further research into this compound is warranted to fully elucidate its properties and unlock its synthetic potential.

References

Sources

An In-Depth Technical Guide to N-(2-acetylphenyl)-3-chloropropanamide (CAS: 18014-78-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-acetylphenyl)-3-chloropropanamide, a valuable chemical intermediate. Given the limited direct literature on this specific compound, this guide synthesizes information from established chemical principles and data on analogous structures to offer a robust resource for its synthesis, characterization, and potential applications in research and development.

Introduction and Chemical Identity

N-(2-acetylphenyl)-3-chloropropanamide is a bifunctional organic molecule possessing both an amide and a reactive alkyl chloride. This dual functionality makes it a promising building block in synthetic and medicinal chemistry. Its structure suggests potential for intramolecular cyclization reactions and as a scaffold for the synthesis of more complex molecules.

Table 1: Chemical Identity of N-(2-acetylphenyl)-3-chloropropanamide

| Property | Value | Source |

| CAS Number | 18014-78-3 | [1] |

| Molecular Formula | C₁₁H₁₂ClNO₂ | [2] |

| Molecular Weight | 225.67 g/mol | [2] |

| IUPAC Name | N-(2-acetylphenyl)-3-chloropropanamide | N/A |

| Canonical SMILES | CC(=O)C1=CC=CC=C1NC(=O)CCCl | N/A |

digraph "N-(2-acetylphenyl)-3-chloropropanamide" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes with coordinates for better layout C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,1.2!"]; C4 [label="C", pos="1.4,2.4!"]; C5 [label="C", pos="0,2.4!"]; C6 [label="C", pos="-0.7,1.2!"]; C7 [label="C", pos="-2.1,1.2!"]; O1 [label="O", pos="-2.8,2.1!"]; C8 [label="C", pos="-2.8,0!"]; N1 [label="N", pos="-0.7,-1.2!"]; C9 [label="C", pos="-2.1,-1.2!"]; O2 [label="O", pos="-2.8,-2.1!"]; C10 [label="C", pos="-2.8, -0!"]; C11 [label="C", pos="-4.2, -0!"]; Cl1 [label="Cl", pos="-5.6, -0!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N1 [label=""]; C6 -- C7; C7 -- O1 [style=double]; C7 -- C8; N1 -- C9; C9 -- O2 [style=double]; C9 -- C10; C10 -- C11; C11 -- Cl1;

// Implicit hydrogens (not drawn for clarity) }

Caption: Chemical structure of N-(2-acetylphenyl)-3-chloropropanamide.

Synthesis and Mechanism

Proposed Synthetic Protocol

This protocol is a representative procedure based on established methods for the N-acylation of anilines.

Materials:

-

2-Aminoacetophenone

-

3-Chloropropionyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminoacetophenone (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C. A precipitate of triethylamine hydrochloride may form.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude N-(2-acetylphenyl)-3-chloropropanamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism.[3]

Caption: Mechanism of N-acylation of 2-aminoacetophenone.

Physicochemical and Spectroscopic Characterization

The following are predicted physicochemical properties and spectroscopic data based on the structure of N-(2-acetylphenyl)-3-chloropropanamide and data from analogous compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Description | Rationale |

| Appearance | White to off-white solid | Typical for similar aromatic amides. |

| Melting Point | Expected to be a solid with a defined melting point. | Amide and aromatic functionalities generally lead to crystalline solids. |

| Solubility | Soluble in common organic solvents (DCM, ethyl acetate, acetone); sparingly soluble in water. | The presence of polar amide and ketone groups is offset by the nonpolar aromatic ring and alkyl chain. |

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the functional groups present in a molecule.[4]

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amide) | 3300 - 3500 | A sharp to moderately broad peak.[5] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium intensity peaks.[4] |

| C=O Stretch (Ketone) | ~1680 | Strong, sharp peak. |

| C=O Stretch (Amide I) | ~1660 | Very strong, sharp peak.[5] |

| N-H Bend (Amide II) | ~1550 | Strong peak. |

| C-Cl Stretch | 600 - 800 | Medium to weak intensity. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound. The predicted chemical shifts are based on standard values for similar structural motifs.[6][7]

¹H NMR (Predicted, in CDCl₃):

-

δ ~10.0-11.0 ppm (s, 1H): Amide N-H proton.

-

δ ~7.2-8.0 ppm (m, 4H): Aromatic protons.

-

δ ~3.9 ppm (t, 2H): Methylene protons adjacent to the chlorine atom (-CH₂-Cl).

-

δ ~2.9 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (-CO-CH₂-).

-

δ ~2.6 ppm (s, 3H): Acetyl methyl protons (-CO-CH₃).

¹³C NMR (Predicted, in CDCl₃):

-

δ ~200 ppm: Ketone carbonyl carbon.

-

δ ~170 ppm: Amide carbonyl carbon.

-

δ ~120-140 ppm: Aromatic carbons.

-

δ ~40 ppm: Methylene carbon attached to chlorine.

-

δ ~38 ppm: Methylene carbon attached to the amide carbonyl.

-

δ ~28 ppm: Acetyl methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 225/227 (in a ~3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes).

-

Major Fragments:

-

Loss of the chloropropyl group.

-

Cleavage of the amide bond.

-

McLafferty rearrangement involving the acetyl group.[8]

-

Loss of the acetyl group.

-

Caption: Proposed experimental workflow for the synthesis of N-(2-acetylphenyl)-3-chloropropanamide.

Potential Applications in Drug Discovery and Medicinal Chemistry

While there is no specific literature detailing the biological activity of N-(2-acetylphenyl)-3-chloropropanamide, its structural motifs are present in many biologically active compounds. This suggests its potential as a valuable intermediate in drug discovery programs.

-

Scaffold for Heterocycle Synthesis: The presence of the acetyl group and the reactive chloropropionyl side chain makes this molecule a prime candidate for intramolecular cyclization reactions to form various heterocyclic systems, which are prevalent in pharmaceuticals.

-

Analgesic and Anti-inflammatory Agents: N-acyl anilines and related structures are known to exhibit a range of biological activities. For instance, various N-(substituted phenyl)-2-chloroacetamides have been investigated for their antimicrobial and other biological activities.[5]

-

Enzyme Inhibitors: The chloroacetamide moiety is a known electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues in enzyme active sites, leading to irreversible inhibition. This makes N-(2-acetylphenyl)-3-chloropropanamide an interesting starting point for the design of targeted covalent inhibitors.

Safety and Handling

As with any chemical, N-(2-acetylphenyl)-3-chloropropanamide should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

N-(2-acetylphenyl)-3-chloropropanamide is a readily accessible chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential applications. The combination of a reactive alkyl chloride and a versatile N-acyl aniline scaffold makes it a valuable tool for the development of novel chemical entities. Further research into the reactivity and biological activity of this compound and its derivatives is warranted.

References

-

PrepChem.com. Synthesis of 2-Aminoacetophenone 3-chlorophenylhydrazone. [Link]

-

Brainly.com. Provide the IR spectrum of acetanilide. [Link]

- Venkata Ramiah, K., & Venkata Chalapathi, V. (1963). Infrared spectroscopic studies of amides and anilides. Proceedings of the Indian Academy of Sciences - Section A, 58(4), 233–242.

-

Proprep. Ir spectrum for acetanilide? [Link]

-

Brainly.com. Analyze the IR spectrum of Acetanilide (C8H9NO). Identify the functional group absorbance, the peak due to. [Link]

-

The Royal Society of Chemistry. Rh(I)-catalyzed carbonyl-hydroacylation: an enantioselective approach to lactones. [Link]

-

ResearchGate. N-(2-Acetylphenyl)acetamide. [Link]

-

PubMed. A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. [Link]

- Google Patents. Preparation method for 3-chloropropionylchloride.

-

ResearchGate. MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. [Link]

-

Karbala International Journal of Modern Science. N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. [Link]

-

University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]

-

PubMed Central. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]

- Google Patents. Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

PubChem. Propanamide, N-acetyl-. [Link]

-

PubMed. Surveying heterocycles as amide bioisosteres within a series of mGlu7 NAMs: Discovery of VU6019278. [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

PubMed Central. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. [Link]

-

Pearson. How would you expect the IR and ¹H NMR spectra for propanamide an... [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. brainly.com [brainly.com]

- 5. brainly.com [brainly.com]

- 6. epfl.ch [epfl.ch]

- 7. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]

- 8. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Spectroscopic Guide to N-(2-acetylphenyl)-3-chloropropanamide

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound N-(2-acetylphenyl)-3-chloropropanamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation. It delves into the rationale behind the expected spectral features, outlines robust experimental protocols, and offers a framework for the structural elucidation of this and similar molecules.

Introduction: The Molecular Blueprint

N-(2-acetylphenyl)-3-chloropropanamide (Molecular Formula: C₁₁H₁₂ClNO₂, Molecular Weight: 225.67 g/mol ) is a multifaceted organic compound featuring several key functional groups that dictate its chemical behavior and spectroscopic signature.[1] Its structure incorporates an ortho-substituted phenyl ring, a secondary amide linkage, an acetyl moiety (ketone), and a chloroalkyl chain.

The unambiguous characterization of such a molecule is paramount for quality control, reaction monitoring, and understanding its potential as a synthetic intermediate. Spectroscopic analysis provides the necessary empirical evidence to confirm its identity and purity. This guide synthesizes theoretical predictions with established analytical principles to create a self-validating reference for the characterization of this compound.

Caption: Molecular Structure of N-(2-acetylphenyl)-3-chloropropanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Proton Environment Mapping

The ¹H NMR spectrum reveals the electronic environment of each proton, its neighboring protons (through spin-spin coupling), and the relative number of protons of each type (through integration).

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~9.5 - 10.5 | Broad Singlet | 1H | N-H (Amide) | The amide proton is highly deshielded due to the adjacent carbonyl and resonance effects. Its broadness results from quadrupole broadening and potential hydrogen bonding. |

| ~8.5 (dd) | Doublet of doublets | 1H | Ar-H | Aromatic proton ortho to the amide group, deshielded by the amide's anisotropy. |

| ~7.6 (td) | Triplet of doublets | 1H | Ar-H | Aromatic proton para to the amide group. |

| ~7.5 (dd) | Doublet of doublets | 1H | Ar-H | Aromatic proton ortho to the acetyl group. |

| ~7.1 (td) | Triplet of doublets | 1H | Ar-H | Aromatic proton meta to both substituents. |

| ~3.9 (t) | Triplet | 2H | -CH₂-Cl | Methylene protons adjacent to the electronegative chlorine atom are significantly deshielded. |

| ~2.9 (t) | Triplet | 2H | -C(O)-CH₂- | Methylene protons alpha to the amide carbonyl group. |

| ~2.6 (s) | Singlet | 3H | -C(O)-CH₃ | Acetyl methyl protons are in a distinct environment with no adjacent protons, resulting in a sharp singlet. |

Expertise in Action: Interpreting Aromatic Signals The aromatic region (6.5-8.5 ppm) is complex due to the ortho-disubstitution pattern. The electron-withdrawing nature of both the acetyl and amide groups deshields all aromatic protons relative to benzene (7.26 ppm). The exact splitting patterns (e.g., triplet of doublets) arise from both ortho (~7-10 Hz) and meta (~2-3 Hz) coupling, requiring high-field instrumentation for full resolution.[2][3]

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms and provides information about their functional group type.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

|---|---|---|---|

| ~198 | C=O | Ketone Carbonyl | Ketone carbonyls are highly deshielded and appear significantly downfield. |

| ~169 | C=O | Amide Carbonyl | Amide carbonyls are also deshielded but typically appear slightly upfield from ketones. |

| ~138 | Aromatic C | C -NH | Quaternary aromatic carbon attached to the nitrogen atom. |

| ~135 | Aromatic C | C -C(O)CH₃ | Quaternary aromatic carbon attached to the acetyl group. |

| ~133 | Aromatic CH | Ar-C H | Aromatic methine carbon. |

| ~125 | Aromatic CH | Ar-C H | Aromatic methine carbon. |

| ~122 | Aromatic CH | Ar-C H | Aromatic methine carbon. |

| ~121 | Aromatic CH | Ar-C H | Aromatic methine carbon. |

| ~41 | Aliphatic CH₂ | -C H₂-C(O)- | Methylene carbon alpha to the amide carbonyl. |

| ~39 | Aliphatic CH₂ | -C H₂-Cl | Methylene carbon attached to the chlorine atom. |

| ~29 | Aliphatic CH₃ | -C(O)-C H₃ | Acetyl methyl carbon. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of N-(2-acetylphenyl)-3-chloropropanamide in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's resonances.[4]

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

Shimming: Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. To confirm the amide N-H peak, a D₂O exchange experiment can be performed: add a drop of D₂O, shake, and re-acquire the spectrum. The N-H peak will disappear or significantly diminish.[5]

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Causality: Proton decoupling simplifies the spectrum by collapsing all multiplets into singlets, making it easier to identify the number of unique carbons.[6] A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.

Predicted FT-IR Data (KBr Pellet/ATR)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale |

|---|---|---|---|---|

| ~3300 | N-H Stretch | Secondary Amide | Medium-Strong | A single, relatively sharp peak is characteristic of N-H stretching in secondary amides.[7] |

| 3100-3000 | C-H Stretch | Aromatic | Medium | Stretching of sp² C-H bonds on the phenyl ring. |

| 2960-2850 | C-H Stretch | Aliphatic | Medium-Weak | Stretching of sp³ C-H bonds in the methylene and methyl groups. |

| ~1685 | C=O Stretch | Ketone | Strong | The acetyl ketone carbonyl typically absorbs at a higher frequency than the amide carbonyl. |

| ~1650 | C=O Stretch | Amide (Amide I Band) | Strong | This band is a hallmark of the amide group and is very intense.[8][9] |

| ~1540 | N-H Bend | Amide (Amide II Band) | Strong | A coupled vibration of N-H bending and C-N stretching, characteristic of secondary amides.[9][10] |

| 1600, 1475 | C=C Stretch | Aromatic Ring | Medium-Weak | Skeletal vibrations of the phenyl ring. |

| ~750 | C-H Bend | Aromatic | Strong | Out-of-plane bending for ortho-disubstituted rings. |

| ~700 | C-Cl Stretch | Alkyl Halide | Medium-Strong | C-Cl stretching vibrations typically appear in the fingerprint region. |

Trustworthiness Through Self-Validation: The IR spectrum provides a cross-check for the functional groups identified by NMR. The presence of a strong N-H stretch around 3300 cm⁻¹, two distinct and intense C=O stretches between 1640-1700 cm⁻¹, and the characteristic Amide II band around 1540 cm⁻¹ would strongly corroborate the proposed structure.[7]

Experimental Protocol: FT-IR Data Acquisition (ATR)

-

Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial structural information based on its fragmentation pattern upon ionization.

Predicted Mass Spectrum Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): The spectrum will exhibit a characteristic isotopic pattern for a chlorine-containing compound.

-

m/z 225 (M⁺): Corresponding to the molecule with the ³⁵Cl isotope.

-

m/z 227 (M+2⁺): Corresponding to the molecule with the ³⁷Cl isotope. The relative intensity of the M+2 peak will be approximately one-third that of the M⁺ peak, which is a definitive signature for the presence of one chlorine atom.[11]

-

-

Key Fragment Ions: Fragmentation in EI-MS is initiated by the removal of an electron, creating a radical cation that undergoes a series of bond cleavages.[12][13]

Table of Predicted Major Fragments

| m/z | Proposed Fragment | Rationale for Formation |

|---|---|---|

| 189 | [M - HCl]⁺ | Loss of a neutral HCl molecule. |

| 148 | [C₉H₁₀NO]⁺ | Alpha-cleavage with loss of the -CH₂Cl radical. |

| 135 | [C₈H₉NO]⁺ | Cleavage of the N-C(O) bond, forming the N-phenylacetamide cation. |

| 120 | [C₈H₁₀N]⁺ | McLafferty-type rearrangement followed by loss of ketene from the m/z 135 fragment, or direct cleavage. |

| 92 | [C₆H₆N]⁺ | Cleavage of the bond between the aromatic ring and the nitrogen atom. |

| 43 | [CH₃CO]⁺ | The acetyl cation, a very common and stable fragment from acetyl-containing compounds. |

Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.

Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5). The GC separates the analyte from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the Electron Ionization (EI) source of the mass spectrometer. Here, high-energy electrons (typically 70 eV) bombard the molecules, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate the mass spectrum.

Integrated Analytical Workflow

The confirmation of a chemical structure is not a linear process but an integrated system where each piece of data validates the others. The workflow below illustrates the logical progression from synthesis to final structural confirmation.

Caption: Integrated workflow for the synthesis and spectroscopic confirmation.

Conclusion

The structural elucidation of N-(2-acetylphenyl)-3-chloropropanamide is achieved through a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive map of the proton and carbon framework. IR spectroscopy rapidly confirms the presence and nature of the key functional groups—most notably the distinct ketone and secondary amide moieties. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable and logical fragmentation patterns, including the characteristic isotopic signature of chlorine. Together, these methods provide a robust, self-validating dataset essential for the confident identification and characterization of the target molecule in any research or development setting.

References

-

Marinov, M., Frenkeva, M., & Naydenova, E. (2021). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 57(1), 25-31. Available at: [Link]

-

Oztaslar, A., & Arslan, H. (2022). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Karbala International Journal of Modern Science, 8(3). Available at: [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Available at: [Link]

-

Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. (2023). YouTube. Available at: [Link]

-

AIP Publishing. (2022). Preparation, Spectral Analysis of a Substituted Phenyl Acetanilide from Aniline. Available at: [Link]

-

PubMed Central. (n.d.). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. Available at: [Link]

-

MDPI. (2002). Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. Available at: [Link]

-

Scholarworks@UNIST. (2007). Two-dimensional infrared investigation of N-acetyl tryptophan methyl amide in solution. Available at: [Link]

-

eScholarship.org. (1984). Spectroscopic evidence for Davydov-like solitons in acetanilide. Available at: [Link]

-

Canadian Journal of Chemistry. (n.d.). Proton magnetic resonance spectra of some aromatic amines and derived amides. Available at: [Link]

-

NIST WebBook. (n.d.). Acetamide, N-(2-methoxyphenyl)-. Available at: [Link]

-

PubChem. (n.d.). N-(3-Acetylphenyl)-2-chloroacetamide. Available at: [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Available at: [Link]

-

ResearchGate. (2018). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. Available at: [Link]

-

Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Available at: [Link]

-

PubChem. (n.d.). 2-Chloro-N-(3-hydroxyphenyl)acetamide. Available at: [Link]

-

Lec-36 || Mass fragmentation pattern of alkyl halides || Alpha cleavage || Isotopic peaks. (2022). YouTube. Available at: [Link]

-

SpectraBase. (n.d.). Propanamide, N-ethyl-N-(3-methylphenyl)-2-chloro-. Available at: [Link]

-

ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Available at: [Link]

-

PubChem. (n.d.). Acetanilide. Available at: [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Short Summary of 1H-NMR Interpretation. (n.d.). Available at: [Link]

-

PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. Available at: [Link]

-

ACS Publications. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. Available at: [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available at: [Link]

-

AIP Publishing. (1960). Electronic Structure and Spectrum of Acetanilide. Available at: [Link]

-

Interpreting Aromatic NMR Signals. (2021). YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

-

ResearchGate. (2015). Spectroscopic and structural properties of N-(acetamide) morpholinium bromide. Available at: [Link]

-

PubMed Central. (2019). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Available at: [Link]

-

PubChem. (n.d.). 3-Chloropropanamide. Available at: [Link]

-

Fragmentation and Interpretation of Spectra. (n.d.). Available at: [Link]

-

MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link]

Sources

- 1. 18014-78-3|N-(2-Acetylphenyl)-3-chloropropanamide|BLD Pharm [bldpharm.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. youtube.com [youtube.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

The Strategic Utility of N-(2-acetylphenyl)-3-chloropropanamide in Heterocyclic Synthesis: A Technical Guide

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. N-(2-acetylphenyl)-3-chloropropanamide, a bespoke chemical entity, has emerged as a highly valuable and versatile intermediate, particularly in the synthesis of nitrogen-containing heterocyclic compounds of significant pharmacological interest. This technical guide provides an in-depth exploration of the synthesis, characterization, and strategic applications of N-(2-acetylphenyl)-3-chloropropanamide, offering researchers, scientists, and drug development professionals a comprehensive understanding of its synthetic potential.

The unique structural arrangement of N-(2-acetylphenyl)-3-chloropropanamide, featuring a nucleophilic secondary amide, an electrophilic acetyl group, and a reactive alkyl chloride, preordains its utility in intramolecular cyclization reactions. This trifecta of functional groups allows for the orchestrated construction of key heterocyclic scaffolds, most notably quinolines and benzodiazepines, which form the core of numerous therapeutic agents. This guide will delve into the mechanistic underpinnings of these transformations, providing not just protocols, but a rationale for the experimental choices, thereby empowering researchers to adapt and innovate upon these methodologies.

I. Synthesis and Characterization of the Building Block

The synthesis of N-(2-acetylphenyl)-3-chloropropanamide is a direct and efficient process, typically achieved through the N-acylation of 2'-aminoacetophenone with 3-chloropropionyl chloride.[1] This reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride.[1]

Experimental Protocol: Synthesis of N-(2-acetylphenyl)-3-chloropropanamide

Materials:

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Molar Equivalent |

| 2'-Aminoacetophenone | C₈H₉NO | 135.16 | 1.0 |

| 3-Chloropropionyl chloride | C₃H₄Cl₂O | 126.97 | 1.1 |

| Triethylamine (NEt₃) | C₆H₁₅N | 101.19 | 1.2 |

| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - |

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2'-aminoacetophenone (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the stirred reaction mixture, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, and then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain N-(2-acetylphenyl)-3-chloropropanamide.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is critical to prevent the hydrolysis of the highly reactive 3-chloropropionyl chloride.

-

Triethylamine: This non-nucleophilic base is essential to neutralize the hydrogen chloride (HCl) byproduct formed during the reaction.[1] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

-

Low Temperature: The initial reaction is performed at 0 °C to control the exothermic nature of the acylation and to minimize potential side reactions.

Characterization Data:

| Property | Value |

| Molecular Formula | C₁₁H₁₂ClNO₂ |

| Molecular Weight | 225.67 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in dichloromethane, chloroform, and ethyl acetate. |

II. Application in Quinolone Synthesis: An Intramolecular Condensation Approach

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[2] N-(2-acetylphenyl)-3-chloropropanamide serves as an excellent precursor for the synthesis of 4-hydroxyquinoline derivatives through a base- or acid-catalyzed intramolecular cyclization. This transformation is analogous to the classical Conrad-Limpach synthesis of 4-hydroxyquinolines.[3]

Proposed Synthetic Pathway to 4-Hydroxy-2-methylquinolines

The intramolecular cyclization of N-(2-acetylphenyl)-3-chloropropanamide to a quinoline derivative involves the formation of a new carbon-carbon bond between the methyl group of the acetyl moiety and the aromatic ring, followed by dehydration. The 3-chloropropionamide side chain is subsequently cleaved under the reaction conditions. A more direct route to a substituted quinolone involves the intramolecular aldol-type condensation between the acetyl methyl group and the amide carbonyl, followed by elimination and tautomerization.

A plausible and more direct application involves a base-mediated intramolecular cyclization. The presence of a base facilitates the deprotonation of the α-carbon of the acetyl group, generating an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. Subsequent dehydration and tautomerization would lead to the formation of a 4-hydroxy-2-methylquinoline.

Caption: Synthetic utility of N-(2-acetylphenyl)-3-chloropropanamide.

Experimental Protocol: Synthesis of 4-Hydroxy-2-methylquinoline

Materials:

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Molar Equivalent |

| N-(2-acetylphenyl)-3-chloropropanamide | C₁₁H₁₂ClNO₂ | 225.67 | 1.0 |

| Sodium ethoxide (NaOEt) | C₂H₅NaO | 68.05 | 2.2 |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | - |

Procedure:

-

In a round-bottom flask, dissolve N-(2-acetylphenyl)-3-chloropropanamide (1.0 eq) in anhydrous ethanol.

-

Add sodium ethoxide (2.2 eq) to the solution and heat the mixture to reflux.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-hydroxy-2-methylquinoline.

Mechanistic Rationale:

The use of a strong base like sodium ethoxide is crucial for the deprotonation of the α-carbon of the acetyl group, initiating the intramolecular condensation. Ethanol serves as a suitable solvent for this reaction.

III. Application in Benzodiazepine Synthesis: An Intramolecular Nucleophilic Substitution Approach

The 1,4-benzodiazepine core is a cornerstone of central nervous system (CNS) active drugs, renowned for their anxiolytic, sedative, and anticonvulsant properties.[4] N-(2-acetylphenyl)-3-chloropropanamide provides a streamlined entry to the 1,5-benzodiazepine-2-one scaffold via a base-mediated intramolecular nucleophilic substitution.

Proposed Synthetic Pathway to 1,5-Benzodiazepin-2-ones

In this transformation, a base is employed to deprotonate the amide nitrogen, enhancing its nucleophilicity. The resulting amide anion then undergoes an intramolecular S_N2 reaction, attacking the electrophilic carbon bearing the chlorine atom to form the seven-membered diazepine ring.

Caption: Base-mediated cyclization to a benzodiazepine derivative.

Experimental Protocol: Synthesis of 4-acetyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Materials:

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Molar Equivalent |

| N-(2-acetylphenyl)-3-chloropropanamide | C₁₁H₁₂ClNO₂ | 225.67 | 1.0 |

| Sodium hydride (NaH, 60% dispersion in mineral oil) | NaH | 24.00 | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - |

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of N-(2-acetylphenyl)-3-chloropropanamide (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 1,5-benzodiazepin-2-one derivative.

Mechanistic Considerations:

Sodium hydride is a strong, non-nucleophilic base, ideal for deprotonating the amide nitrogen without competing in nucleophilic attack. THF is a suitable aprotic solvent that can solvate the resulting anion.

IV. Conclusion and Future Outlook

N-(2-acetylphenyl)-3-chloropropanamide has demonstrated its significant potential as a versatile and strategic building block for the synthesis of medicinally important heterocyclic compounds. Its straightforward synthesis and inherent reactivity profile make it an attractive starting material for the construction of quinoline and benzodiazepine scaffolds. The protocols and mechanistic insights provided in this guide serve as a foundation for further exploration and application of this valuable intermediate in drug discovery and development. The strategic functional group handles on the resulting heterocyclic products offer ample opportunities for further diversification and the generation of novel compound libraries for biological screening. As the demand for efficient and innovative synthetic methodologies continues to grow, the utility of well-designed building blocks like N-(2-acetylphenyl)-3-chloropropanamide will undoubtedly play an increasingly crucial role in advancing the frontiers of medicinal chemistry.

References

-

Mushtaq, N., et al. (2018). Recent Progress in the Synthesis of Quinolines. Molecules, 23(8), 2045. [Link]

-

Kovács, L., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences, 23(17), 9688. [Link]

-

de la Fuente, J. A., et al. (2001). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 12(4), 499-503. [Link]

Sources

The Emerging Therapeutic Potential of N-(acetylphenyl) chloroacetamide Derivatives: A Mechanistic and Methodological Exploration

An In-Depth Technical Guide

Executive Summary

The N-(acetylphenyl) chloroacetamide scaffold represents a versatile and synthetically accessible chemical framework that has garnered increasing attention in medicinal chemistry. This guide provides a comprehensive technical overview of the diverse biological activities associated with its derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory potential. We delve into the mechanistic underpinnings of these activities, synthesize key findings from preclinical studies, and provide detailed, field-proven experimental protocols to empower researchers in their evaluation of novel analogues. This document is structured to serve not as a rigid template, but as a logical and in-depth exploration of the scientific rationale, experimental design, and future trajectory for this promising class of compounds.

The Chloroacetamide Moiety: A Reactive Pharmacophore

The chloroacetamide group is a potent electrophilic "warhead." The presence of the electron-withdrawing chlorine atom renders the adjacent methylene carbon susceptible to nucleophilic attack by thiol groups, particularly the cysteine residues found in the active sites of many enzymes. This capacity for covalent bond formation is a key driver of the biological activity of these derivatives, enabling irreversible inhibition of specific protein targets. The N-(acetylphenyl) portion of the scaffold acts as a versatile handle that can be modified to tune physicochemical properties, modulate target specificity, and enhance potency. The strategic combination of this reactive moiety with a customizable phenyl ring system provides a robust platform for developing targeted therapeutic agents.

Synthetic Pathways: From Precursors to Bioactive Molecules

The synthesis of N-(acetylphenyl) chloroacetamide derivatives is typically straightforward, often beginning with commercially available aminophenols or aminoacetophenones. A common and efficient method involves the acylation of the starting amine with chloroacetyl chloride.[1][2][3] This reaction is generally performed in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrochloric acid byproduct.[1][4] The choice of solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), depends on the solubility of the reactants.[1][4]

Caption: General synthesis of N-(4-acetylphenyl)-2-chloroacetamide.

Anticancer Activity: Targeting Malignant Cell Proliferation

A significant body of research has highlighted the potent cytotoxic effects of chloroacetamide derivatives against various cancer cell lines.[5][6] This activity is often attributed to their ability to function as alkylating agents, covalently modifying key proteins involved in cancer cell survival and proliferation.

Mechanistic Insights

Several mechanisms have been proposed for the anticancer action of chloroacetamide derivatives:

-

Glutathione S-transferase (GST) Inhibition : Cancer cells often exhibit elevated levels of GST, an enzyme that detoxifies xenobiotics, contributing to drug resistance. Chloroacetamides can form conjugates with glutathione, which then inhibit GST, increasing the cell's susceptibility to oxidative stress and apoptosis.[7]

-

Receptor Tyrosine Kinase (RTK) Inhibition : Specific derivatives have been designed as irreversible inhibitors of RTKs like the Fibroblast Growth Factor Receptor (FGFR).[8] The chloroacetamide moiety can form a covalent bond with a cysteine residue in the kinase domain, leading to sustained blockade of downstream signaling pathways that drive tumor growth.[8]

-

Induction of Apoptosis : Treatment with these compounds can trigger programmed cell death by modulating key apoptotic regulators. Studies have shown that N-phenyl dichloroacetamide analogues can induce apoptosis, a mechanism distinct from the metabolic effects of related compounds like sodium dichloroacetate (DCA).[6]

In Vitro Evaluation Summary

The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) value, determined using assays like the MTT or SRB assay.[9][10]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| N-(3-iodophenyl)-2,2-dichloroacetamide | A549 (Lung) | Value not specified, but potent | [6] |

| Thiazole-bearing 2-chloroacetamides | Jurkat (Leukemia) | Significant Activity | [5][7] |

| Thiazole-bearing 2-chloroacetamides | MDA-MB-231 (Breast) | Significant Activity | [5][7] |

| N-(4-(4-bromophenyl)thiazol-2-yl) derivatives | MCF7 (Breast) | 38.0 - 40.6 | [10] |

In Vivo Anticancer Models

Promising candidates identified through in vitro screening are advanced to in vivo models to assess their efficacy and safety in a whole-organism context.[11][12] The most common models are human tumor xenografts, where human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice.[13][14] Key endpoints in these studies include tumor growth inhibition, changes in tumor volume, and overall survival of the animal.[14][15]

Caption: Preclinical workflow for evaluating anticancer agents.[12][16]

Detailed Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a cornerstone for assessing cell viability and the cytotoxic effects of novel compounds.[17][18] It measures the metabolic activity of cells, where NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9][19]

-

Cell Seeding : Plate cancer cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of the N-(acetylphenyl) chloroacetamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control).

-

Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The duration is optimized based on the cell line's doubling time.

-

MTT Addition : Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

-

Formazan Formation : Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.

-

Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[19] Mix gently on an orbital shaker.

-

Absorbance Reading : Measure the absorbance of the solution at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: A Strategy Against Pathogens

Derivatives of the N-phenylacetamide class have demonstrated notable activity against a range of bacterial and even nematicidal pathogens.[20][21][22] The mechanism often involves disruption of essential cellular processes or structures, such as the cell membrane.

Spectrum of Activity and Mechanism of Action

Studies have shown that N-phenylacetamide derivatives can be effective against plant pathogenic bacteria like Xanthomonas oryzae.[20][21][23] Scanning electron microscopy (SEM) has confirmed that some of these compounds can cause rupture of the bacterial cell membrane, leading to cell death.[20][21] The broad applicability of this scaffold allows for the synthesis of derivatives with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[24]

Quantitative Assessment of Antimicrobial Potency

The effectiveness of an antimicrobial agent is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[25][26]

| Compound Class | Pathogen | EC50 / MIC (mg/L or µM) | Reference |

| N-phenylacetamide-thiazole hybrid (A1) | Xanthomonas oryzae pv. Oryzae | 156.7 µM | [20][21] |

| 2-oxo-N-phenylacetamide (D14) | Xanthomonas oryzae pv. Oryzae | 0.63 mg/L | [23] |

| 2-oxo-N-phenylacetamide (D14) | X.oryzae pv. oryzicola | 0.79 mg/L | [23] |

| Diphenylacetamide derivatives | Various bacteria & fungi | Significant Activity | [24] |

Detailed Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the MIC of a compound against a specific bacterium.[25][27] It is efficient and allows for the testing of multiple compounds or bacterial strains simultaneously.[28]

-

Preparation of Inoculum : Inoculate a single colony of the test bacterium into a suitable broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL.[29]

-

Compound Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.[26] Start with a high concentration in the first well and dilute across the plate, leaving a well for a positive control (bacteria, no compound) and a negative control (broth only).

-

Inoculation : Dilute the adjusted bacterial culture so that when 100 µL is added to each well (containing 100 µL of the compound dilution), the final inoculum concentration is approximately 5 × 10⁵ CFU/mL.[29]

-

Incubation : Cover the plate and incubate at 35-37°C for 16-24 hours.[29]

-

MIC Determination : After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.[29] The results can also be read using a plate reader at 600 nm.[30]

Anti-inflammatory Potential: Modulating the Immune Response

Chronic inflammation is a key pathological feature of many diseases. The development of novel anti-inflammatory agents is a critical area of drug discovery. While less explored for N-(acetylphenyl) chloroacetamide specifically, the general class of anti-inflammatory compounds can be evaluated using well-established models.[31][32]

Rationale and Potential Mechanisms

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response.[33] It primarily signals through Toll-like receptor 4 (TLR4), leading to the activation of downstream pathways (like NF-κB) and the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[33] Novel compounds can be screened for their ability to inhibit this process.

Caption: Simplified LPS-induced pro-inflammatory signaling pathway.[33]

Detailed Protocol: In Vitro LPS-Induced Inflammation in Macrophages

This in vitro model is widely used to screen for the anti-inflammatory activity of compounds by measuring their ability to suppress cytokine production in LPS-stimulated immune cells.[34][35]

-

Cell Culture : Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) in a 24-well plate until they reach 80-90% confluency.

-

Pre-treatment : Treat the cells with various concentrations of the N-(acetylphenyl) chloroacetamide derivative for 1-2 hours prior to LPS stimulation. Include a vehicle control.

-

Inflammatory Challenge : Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 6 or 24 hours).[34]

-

Supernatant Collection : After incubation, collect the cell culture supernatant to measure secreted cytokines.

-

Cytokine Quantification : Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Cell Viability : Concurrently, perform a cell viability assay (e.g., MTT) on the cells to ensure that the observed reduction in cytokines is not due to cytotoxicity of the compound.

-

Data Analysis : Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only treated cells.

Structure-Activity Relationship (SAR) and Future Directions

The existing literature suggests that the biological activity of these derivatives can be significantly modulated by substitutions on the phenyl ring and modifications of the acetamide group.[5][20] For instance, the introduction of thiazole moieties has been shown to enhance antibacterial and anticancer activities.[7][20][21] The presence and position of electron-withdrawing or -donating groups on the phenyl ring can influence the reactivity of the chloroacetamide warhead and the compound's binding affinity to its target.

Future research should focus on:

-

Systematic SAR studies to optimize potency and selectivity for specific biological targets.

-

Target deconvolution studies to identify the specific protein targets of the most active compounds.

-

Pharmacokinetic and toxicological profiling of lead candidates to assess their drug-like properties.

-

Exploration of novel biological activities , such as antiviral or neuroprotective effects, given the scaffold's versatility.

Conclusion

N-(acetylphenyl) chloroacetamide derivatives represent a promising and synthetically tractable class of compounds with a wide spectrum of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents is supported by a growing body of preclinical evidence. The inherent reactivity of the chloroacetamide moiety, combined with the modular nature of the overall structure, provides a fertile ground for the discovery and development of novel therapeutics. This guide provides the foundational knowledge and methodological framework for researchers to effectively explore and advance this compelling area of medicinal chemistry.

References

- Cell sensitivity assays: the MTT assay - PubMed.

- MTT assay - Wikipedia.

- Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - MDPI.

- Objective methods to assess the anti-inflammatory activity of antirheum

- MTT Assay Protocol for Cell Viability and Prolifer

- In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences.

- screening methods for Antinflamm

- In Vitro Cytotoxicity MTT Assay Testing.

- Two preclinical tests to evaluate anticancer activity and to help validate drug candid

- Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties - PubMed.

- SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF.

- Synthesis and Antibacterial Activities of 2-Oxo-N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp | Journal of Agricultural and Food Chemistry - ACS Public

- Cytotoxicity MTT Assay Protocols and Methods | Springer N

- High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC - NIH.

- Basic protocol to assess preclinical anticancer activity. It can be...

- G0507 Bacterial Growth Inhibition Assay: Applic

- Screening methods for Anti inflamm

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- Screening Methods for Antiinflamm

- Application Notes and Protocols for In Vivo Anticancer Efficacy Studies in Mouse Models - Benchchem.

- Novel N-phenyl dichloroacetamide derivatives as anticancer reagents: design, synthesis and biological evaluation. | Sigma-Aldrich - Merck Millipore.

- Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)

- (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i)...

- Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - Frontiers.

- In vivo cancer modeling using mouse models - PubMed.

- Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - ResearchG

- (PDF)

- Synthesis and antimicrobial activity of some new diphenylamine deriv

- Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC.

- (PDF)

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.

- Antimicrobial Susceptibility Test Kits - Cre

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH.

- The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC - NIH.

- (A) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide 4. (i) ClCH2COCl,...

- Activation of inflammatory immune gene cascades by lipopolysaccharide (LPS) in the porcine colonic tissue ex-vivo model | Clinical and Experimental Immunology | Oxford Academic.

- Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchG

- SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.info [ijpsr.info]

- 4. researchgate.net [researchgate.net]

- 5. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]

- 6. merckmillipore.com [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines [frontiersin.org]

- 9. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpbs.com [ijpbs.com]

- 12. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo cancer modeling using mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. testinglab.com [testinglab.com]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. MTT assay - Wikipedia [en.wikipedia.org]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. integra-biosciences.com [integra-biosciences.com]

- 27. woah.org [woah.org]

- 28. creative-diagnostics.com [creative-diagnostics.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Objective methods to assess the anti-inflammatory activity of antirheumatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. screening methods for Antinflammatory drugs slide share | PPTX [slideshare.net]

- 33. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 34. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 35. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the Solubility and Stability of N-(2-acetylphenyl)-3-chloropropanamide: A Roadmap for Preformulation Development

Introduction: Unveiling the Physicochemical Landscape of a Novel Moiety